molecular formula C7H12O3 B7721502 2-Hydroxycyclohexanecarboxylic acid CAS No. 28131-61-5

2-Hydroxycyclohexanecarboxylic acid

Cat. No.: B7721502
CAS No.: 28131-61-5
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the reduction of 2-oxocyclohexanecarboxylic acid using reducing agents like sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and applications .

Properties

IUPAC Name

2-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901231
Record name NoName_319
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-69-8, 17502-32-8, 28131-61-5
Record name 2-Hydroxycyclohexanecarboxylic acid
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Record name 2-Hydroxy-cyclohexanecarboxylic acid
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Record name rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxycyclohexanecarboxylic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid?

A1: this compound possesses two chiral centers, leading to four possible stereoisomers. Research has focused on understanding the conformational equilibria of these isomers in solution. Studies using NMR and other techniques have revealed that the conformational preferences are influenced by the stereochemistry at both the C1 and C2 positions, as well as the solvent environment. [, ] Specifically, in hydroxylic media, the conformational equilibrium of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids is significantly impacted by the nature and orientation of substituents. [, ]

Q2: Have there been successful efforts to synthesize the different stereoisomers of this compound?

A2: Yes, researchers have successfully developed asymmetric syntheses for all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, a closely related compound. [, ] This achievement highlights the potential for achieving stereoselective synthesis of other substituted cyclohexane derivatives, including potentially this compound.

Q3: Can the different stereoisomers of cyclic β-substituted α-amino acids, including potentially those related to this compound, be separated?

A3: Yes, high-performance liquid chromatography (HPLC) has proven effective in separating stereoisomers of various cyclic β-substituted α-amino acids, including 1-amino-2-methylcyclohexanecarboxylic acids and 1-amino-2-hydroxycyclohexanecarboxylic acids. This separation has been achieved using chiral stationary phases based on teicoplanin [] and copper(II)-D-penicillamine. [] These techniques offer valuable tools for studying the individual properties and potential applications of each stereoisomer.

Q4: Are there any known biological activities associated with this compound derivatives?

A4: While this compound itself has not been extensively studied for biological activity, some derivatives have demonstrated interesting properties. For instance, trans-2-hydroxycyclohexanecarboxylic acid displayed notable repellent and antifeedant activity against the biting midge, Culicoides impunctatus. [] This finding suggests potential applications of this compound derivatives in insect repellent formulations.

Q5: What is the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide and how was it determined?

A5: The absolute configuration of (-)-trans-2-dimethylaminocyclohexyl acetate methiodide was established as (1R,2R) through chemical synthesis from (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid. [] The researchers confirmed their findings by converting (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid to (-)-trans-2-methylaminocyclohexanol, which ultimately yielded the target compound. [] This meticulous approach provided unambiguous evidence for the absolute configuration.

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